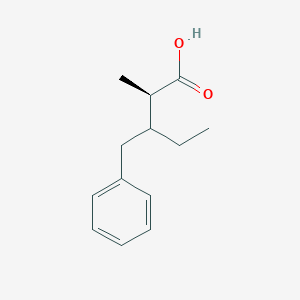

(2R)-3-Benzyl-2-methylpentanoic acid

Description

Properties

IUPAC Name |

(2R)-3-benzyl-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXXCVNOONKYRF-RWANSRKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Benzyl-2-methylpentanoic acid typically involves several steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a benzyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. These methods can include the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions are often employed to form the carbon-carbon bonds necessary for the benzyl group attachment .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Benzyl-2-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

(2R)-3-Benzyl-2-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic uses, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It serves as an intermediate in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which (2R)-3-Benzyl-2-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that play a role in metabolic pathways. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Danshensu [(2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]

- Molecular Formula : C₉H₁₀O₅

- Key Features : Contains a 3,4-dihydroxyphenyl group and a hydroxyl group at position 2.

- Biological Activity: Exhibits antioxidant and cardiovascular protective effects, attributed to its polyphenolic structure .

- Contrast: Unlike the target compound, danshensu’s shorter carbon chain (propanoic acid vs. pentanoic acid) and polar hydroxyl groups enhance water solubility and bioavailability. The absence of a benzyl group reduces lipophilicity.

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Molecular Formula: C₆H₁₃NO₃

- Key Features: Features amino and hydroxy groups on a methyl-substituted pentanoic acid backbone.

- Applications : Used in peptide synthesis and biochemical studies due to its dual functional groups .

- Contrast: The amino group introduces basicity, altering reactivity compared to the purely acidic target compound. The (2R,3R) stereochemistry also impacts interactions with chiral catalysts or enzymes.

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic Acid

- Molecular Formula: C₁₄H₁₉NO₄

- Key Features: Contains a benzyloxycarbonyl-protected amino group and a methyl substituent.

- Applications : Serves as a peptide-building block, leveraging the protective group for selective reactions .

- Contrast: The benzyloxycarbonyl (Cbz) group adds steric bulk and alters solubility. The target compound lacks amino functionality, limiting its use in peptide synthesis but simplifying deprotection steps.

Data Table: Structural and Functional Comparison

Stability and Handling

- Compounds like (2R,3R)-Cbz-protected amino acid require storage at 2–8°C to prevent decomposition , while danshensu’s polyphenolic structure necessitates protection from oxidation . The target compound’s stability data are lacking but inferred to require dry, inert conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.